(2,4-DICHLOROPHENYL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Overview
Description
(2,4-DICHLOROPHENYL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-DICHLOROPHENYL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-amino-2-phenyl-1,2,3-triazole-4-carboxylic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2,4-DICHLOROPHENYL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2,4-DICHLOROPHENYL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development .
Medicine
Medically, the compound is being explored for its potential as an anticancer agent. Studies have shown that triazole derivatives can inhibit the growth of cancer cells, making this compound a promising candidate for further research .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2,4-DICHLOROPHENYL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar in structure but lacks the dichlorophenyl group.
1,2,3-Triazole-4-carboxylic acid derivatives: These compounds share the triazole ring but differ in their substituents.
Uniqueness
What sets (2,4-DICHLOROPHENYL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE apart is its dichlorophenyl group, which enhances its reactivity and potential biological activity. This unique feature makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2,4-dichlorophenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-11-7-6-10(13(18)8-11)9-24-16(23)14-15(19)21-22(20-14)12-4-2-1-3-5-12/h1-8H,9H2,(H2,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWURFRPHCCWCPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)OCC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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